

Sodium Perbromate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Sodium perbromate

Cat. No.: B1264834

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Abstract

This technical guide provides a comprehensive overview of **sodium perbromate** (NaBrO_4), an inorganic compound of significant interest due to its powerful, yet kinetically stable, oxidizing properties. This document details its chemical identity, physical and chemical properties, established synthesis protocols, and analytical methodologies for its characterization and quantification. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the synthesis and analysis of **sodium perbromate** are provided to facilitate replication in a laboratory setting. Furthermore, a logical workflow for the synthesis and analysis is visualized using the DOT language.

Introduction

Sodium perbromate is the sodium salt of perbromic acid, with the chemical formula NaBrO_4 . [1] In the perbromate anion (BrO_4^-), bromine exists in its highest oxidation state of +7. [1] First synthesized in 1968, the perbromate ion was the last of the perhalate ions to be discovered, a testament to the kinetic barrier associated with its formation. [1] Despite being a thermodynamically potent oxidizing agent, **sodium perbromate** exhibits remarkable kinetic stability in aqueous solutions at room temperature. [1] This unique combination of properties makes it a valuable reagent in specialized chemical applications, including as a selective oxidant in organic synthesis and as a model compound in the study of high-energy-density materials for applications such as redox flow batteries. [1]

Chemical Identity

The unambiguous identification of **sodium perbromate** is critical for its application in research and development. The following table summarizes its key identifiers.

Identifier	Value
IUPAC Name	sodium perbromate
CAS Number	33497-30-2
Chemical Formula	NaBrO ₄
Molecular Weight	166.89 g/mol
InChI Key	CLURAKRVQIPBCC-UHFFFAOYSA-M
Canonical SMILES	[O-]Br(=O)(=O)=O.[Na+]

Quantitative Data Summary

A thorough understanding of the physicochemical properties of **sodium perbromate** is essential for its handling, application, and the interpretation of experimental results. The following tables summarize key quantitative data.

Physical Properties

Property	Value
Appearance	White crystalline solid
Density	2.57 g/cm ³
Melting Point	266 °C (decomposes)
Solubility in Water	30 g/100 mL at 20 °C

Thermodynamic Properties

Property	Value
Standard Enthalpy of Formation (ΔH°_f)	-185 kJ/mol
Standard Gibbs Free Energy of Formation (ΔG°_f)	-120 kJ/mol
Standard Molar Entropy (S°)	150 J/(mol·K)
Molar Heat Capacity (C_p)	120 J/(mol·K)

Crystal Structure of Sodium Perbromate Monohydrate ($\text{NaBrO}_4 \cdot \text{H}_2\text{O}$)

Sodium perbromate typically crystallizes as a monohydrate with a monoclinic crystal system. [\[1\]](#)

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
a	15.7575 Å
b	5.7373 Å
c	11.3390 Å
β	111.193°
Average Br-O Bond Length	1.601 Å
Average O-Br-O Bond Angle	109.5°

Spectroscopic Data

Spectroscopic Technique	Characteristic Peaks
Infrared (IR) Spectroscopy	Asymmetric Br-O stretch: 810 cm ⁻¹ Symmetric Br-O stretch: 880 cm ⁻¹ Asymmetric bending: 345 cm ⁻¹ Symmetric bending: 395 cm ⁻¹
Raman Spectroscopy	Strong, polarized symmetric Br-O stretch at 880 cm ⁻¹
¹⁷ O NMR Spectroscopy	Single resonance at 715 ppm (relative to H ₂ O)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **sodium perbromate**.

Synthesis of Sodium Perbromate via Fluorine Oxidation

This method involves the oxidation of sodium bromate with elemental fluorine in an alkaline solution.



Materials:

- Sodium bromate (NaBrO₃)
- Sodium hydroxide (NaOH)
- Fluorine gas (F₂)
- Deionized water
- Teflon or polypropylene reaction vessel
- Ice bath
- Gas dispersion tube

Procedure:

- Prepare a solution of approximately 5 M sodium hydroxide and 1 M sodium bromate in a Teflon or polypropylene beaker. The presence of solid sodium bromate can improve the yield.
- Cool the reaction vessel in an ice bath to maintain a temperature between 0-5 °C.
- Slowly bubble fluorine gas through the solution using a gas dispersion tube. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as fluorine gas is extremely toxic and reactive.
- Continue the addition of fluorine until the solution becomes acidic, which indicates the consumption of the hydroxide.
- Concentrate the resulting solution by evaporation under a heat lamp.
- Cool the concentrated solution to precipitate sodium fluoride and unreacted sodium bromate.
- Separate the precipitates by centrifugation or filtration.
- The supernatant, containing **sodium perbromate**, can be further purified by recrystallization.

Purification by Recrystallization

Materials:

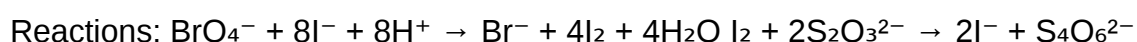
- Crude **sodium perbromate** solution
- Deionized water
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Gently heat the crude **sodium perbromate** solution to reduce the volume and concentrate the solute.
- Add a minimum amount of hot deionized water to dissolve any precipitated **sodium perbromate**.
- Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize the yield, place the flask in an ice bath to further decrease the solubility of the **sodium perbromate**.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold deionized water.
- Dry the crystals in a desiccator or at a moderately elevated temperature.

Quantitative Analysis by Iodometric Titration

This method is based on the oxidation of iodide to iodine by perbromate in an acidic medium, followed by the titration of the liberated iodine with a standardized thiosulfate solution.



Materials:

- **Sodium perbromate** sample
- Potassium iodide (KI)
- Sulfuric acid (H_2SO_4), ~25% solution
- Standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (e.g., 0.1 M)
- Starch indicator solution
- Deionized water

- Burette, pipette, and Erlenmeyer flasks

Procedure:

- Accurately weigh a sample of **sodium perbromate** and dissolve it in a known volume of deionized water.
- Transfer a precise aliquot of the sample solution to an Erlenmeyer flask.
- Add approximately 70 mL of deionized water and 5 mL of 25% sulfuric acid.
- Add an excess of potassium iodide (1-1.5 g). The solution will turn a reddish-brown color due to the formation of iodine.
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
- Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration dropwise until the blue color disappears, indicating the endpoint.
- Record the volume of sodium thiosulfate solution used and calculate the concentration of **sodium perbromate** in the original sample.

Analysis by Ion Chromatography

Ion chromatography provides a sensitive and selective method for the quantification of perbromate.

Instrumentation:

- Ion chromatograph equipped with a conductivity detector and an anion suppressor.
- Anion-exchange column (e.g., Dionex AS-14 or similar).

Reagents:

- Eluent: A suitable eluent, such as a 20.0 mM phenate buffer at pH 11.0, has been shown to provide good separation.

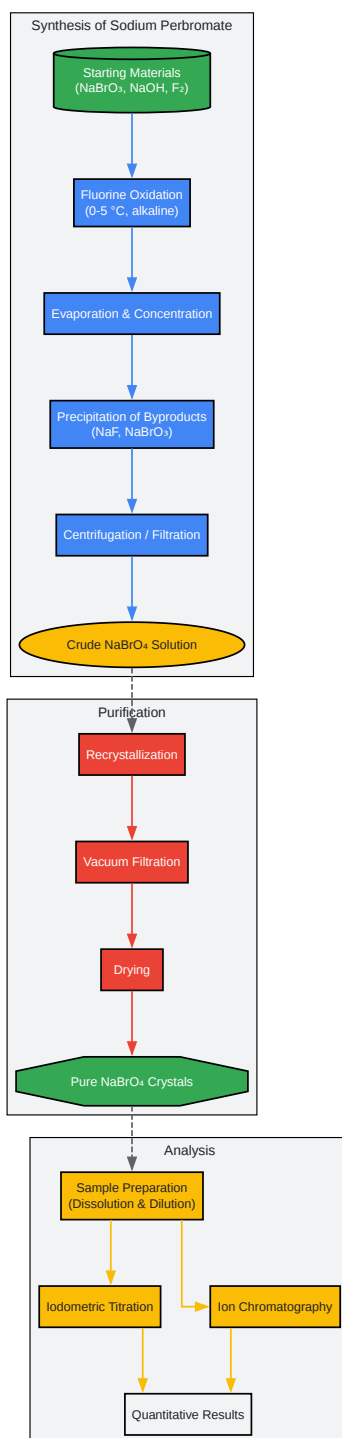
- Perbromate standard solutions for calibration.

Procedure:

- Prepare a series of perbromate standard solutions of known concentrations.
- Set up the ion chromatograph with the appropriate column and eluent at a constant flow rate (e.g., 1.18 mL/min).
- Inject the standard solutions to generate a calibration curve.
- Inject the **sodium perbromate** sample solution (appropriately diluted if necessary).
- Identify the perbromate peak based on its retention time and quantify its concentration by comparing the peak area to the calibration curve. This method can achieve a limit of detection of approximately 0.46 ppm.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of **sodium perbromate**.



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Caption: Logical workflow for the synthesis, purification, and analysis of **sodium perbromate**.

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References

- 1. Sodium Perbromate|High-Purity Research Chemical [benchchem.com]
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